N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
CAS No.:
Cat. No.: VC14765539
Molecular Formula: C21H21N3O5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O5 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |
| Standard InChI | InChI=1S/C21H21N3O5/c1-13(25)14-5-4-6-15(9-14)23-20(26)7-8-24-12-22-17-11-19(29-3)18(28-2)10-16(17)21(24)27/h4-6,9-12H,7-8H2,1-3H3,(H,23,26) |
| Standard InChI Key | GHGFZCLSOYACCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A plausible synthetic route may include:
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Formation of the Quinazolinone Core:
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Starting from anthranilic acid derivatives, cyclization with substituted isatoic anhydride or similar reagents can yield the quinazolinone nucleus.
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Methoxylation at positions 6 and 7 can be achieved using dimethyl sulfate or other methylating agents.
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Amide Bond Formation:
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The quinazolinone derivative can undergo nucleophilic substitution with a propanoyl chloride derivative to introduce the propanamide chain.
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Acetylation of Phenyl Group:
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The phenylamine precursor can be acetylated using acetic anhydride before coupling with the quinazoline derivative.
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Biological Activity
Quinazolinone derivatives are known for their wide range of pharmacological activities. Although specific data for this compound is unavailable, similar structures have demonstrated:
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Anticancer Potential:
Quinazolinones often act as inhibitors of tyrosine kinases or DNA topoisomerases, making them promising candidates for cancer therapy. -
Anti-inflammatory Activity:
Compounds with amide linkages and aromatic substituents have shown inhibition of inflammatory mediators like COX enzymes. -
Antimicrobial Properties:
Quinazoline derivatives exhibit activity against bacterial and fungal strains due to their ability to interfere with microbial enzyme systems.
Potential Applications
Given its structure, N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide could be explored for:
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Drug Development:
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As a lead compound in anticancer or anti-inflammatory drug discovery.
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For structure-activity relationship (SAR) studies to optimize potency and selectivity.
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Molecular Docking Studies:
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Computational techniques can predict binding affinity to biological targets such as kinases or enzymes involved in inflammation.
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Pharmacokinetic Profiling:
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Evaluating solubility, stability, and bioavailability for preclinical studies.
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Research Gaps
While the compound holds promise based on its structural features, further research is needed to:
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Synthesize and characterize it fully using techniques like NMR, IR, and mass spectrometry.
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Evaluate its biological activity through in vitro and in vivo assays.
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Conduct molecular docking studies to identify potential binding targets.
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